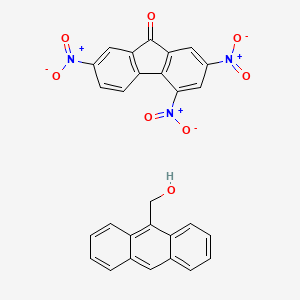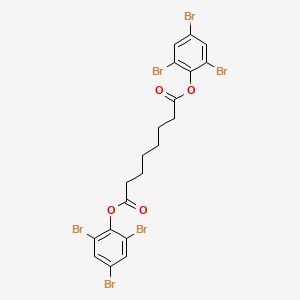![molecular formula C19H25N3O4S B3824051 N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Descripción general
Descripción
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide, commonly known as PMSF, is a serine protease inhibitor. It is widely used in scientific research to inhibit serine proteases and has various applications in biochemical and physiological studies.
Mecanismo De Acción
PMSF is a reactive molecule that forms a covalent bond with the active site of serine proteases. The reaction occurs between the hydrazino group of PMSF and the serine residue of the protease enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
PMSF has various biochemical and physiological effects. It inhibits the activity of serine proteases, which are involved in various biological processes such as blood coagulation, fibrinolysis, and inflammation. PMSF also inhibits the activity of proteases in different tissues, which can affect the physiological processes of the tissue. PMSF has been shown to inhibit the activity of proteases in the brain, which can affect the regulation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSF is a commonly used serine protease inhibitor in scientific research. It has several advantages such as high specificity, irreversible inhibition, and low toxicity. PMSF is also stable and can be stored for a long time. However, PMSF has some limitations such as the requirement for a high concentration to achieve complete inhibition of the enzyme. PMSF can also react with other nucleophiles in the sample, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions in the research of PMSF. One direction is to investigate the effect of PMSF on the activity of proteases in different tissues and organs. Another direction is to develop new serine protease inhibitors with higher specificity and lower toxicity. The development of new inhibitors can lead to the discovery of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases.
Conclusion:
PMSF is a widely used serine protease inhibitor in scientific research. It has various applications in biochemical and physiological studies and has several advantages such as high specificity, irreversible inhibition, and low toxicity. PMSF also has some limitations such as the requirement for a high concentration to achieve complete inhibition of the enzyme. The future directions in the research of PMSF include investigating the effect of PMSF on the activity of proteases in different tissues and developing new serine protease inhibitors with higher specificity and lower toxicity.
Aplicaciones Científicas De Investigación
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit trypsin, chymotrypsin, and thrombin enzymes. PMSF is also used to inhibit serine proteases in various biological samples such as blood, plasma, and tissues. It is used in various biochemical and physiological studies to investigate the role of serine proteases in different biological processes.
Propiedades
IUPAC Name |
N-[3-hydrazinyl-3-oxo-1-(4-propan-2-yloxyphenyl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13(2)26-16-8-6-15(7-9-16)18(12-19(23)21-20)22-27(24,25)17-10-4-14(3)5-11-17/h4-11,13,18,22H,12,20H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHFSQMCZQBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NN)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![5-{2-[(3,5-di-tert-butyl-4-fluorophenyl)thio]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
![2,2',2'',2'''-[(4,8-di-1-piperidinyl-4a,8a-dihydropyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol](/img/structure/B3823991.png)



![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)

![N-[4-(acetylamino)phenyl]-3-butoxypropanamide](/img/structure/B3824056.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3824076.png)
![N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3824083.png)
